N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide
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Overview
Description
N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide is a chemical compound with the molecular formula C12H19ClN2O2. It is known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a methoxy group, an isopropylamino group, and an acetamide group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide typically involves the reaction of 4-methoxy-3-nitroacetophenone with isopropylamine, followed by reduction and acetylation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Palladium on carbon, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives .
Scientific Research Applications
N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide include:
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide
- N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide
- N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the methoxy and isopropylamino groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-[4-methoxy-3-(propan-2-ylamino)phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)13-11-7-10(14-9(3)15)5-6-12(11)16-4/h5-8,13H,1-4H3,(H,14,15) |
InChI Key |
KKDVPQVKRIXVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)NC(=O)C)OC |
Origin of Product |
United States |
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